molecular formula C17H16ClNO2S B2816019 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340797-03-6

7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2816019
CAS No.: 1340797-03-6
M. Wt: 333.83
InChI Key: DEFMTQSFYQJOSG-UHFFFAOYSA-N
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Description

7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound of interest in medicinal chemistry and preclinical research. While specific pharmacological data for this exact molecule is limited in public sources, its benzoxazepin core structure is a recognized scaffold in the development of biologically active molecules. Scientific literature indicates that structurally related benzoxazepin derivatives have been investigated as potent and selective inhibitors of key signaling pathways, such as PI3K (Phosphoinositide 3-kinase), which is a critical target in oncology research for regulating cell growth and survival . Other benzothiadiazine derivatives, which share a conceptual structural similarity as heterocyclic compounds with potential central nervous system activity, have been studied for their ability to enhance cognitive function by modulating glutamate receptors . This suggests broad potential for benzoxazepin-based compounds in exploring complex biological processes. Therefore, this particular compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), synthesizing novel analogues, and profiling biological activity against new therapeutic targets in a laboratory setting.

Properties

IUPAC Name

7-chloro-4-[(4-methylsulfanylphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S/c1-22-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)21-11-17(19)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFMTQSFYQJOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of 7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with 4-(methylthio)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines, thiols, potassium carbonate, DMF.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or reduced benzoxazepine derivatives.

    Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • COX-2 Inhibitors :
    • This compound is known to be an important intermediate for synthesizing COX-2 inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These inhibitors are used to alleviate pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
    • Case Study : Research by Friesen et al. (1998) highlights its role in developing analgesic and anti-inflammatory agents that can provide effective treatment options for conditions such as arthritis and acute pain .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of benzoxazepin compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may enhance its efficacy against certain types of tumors .
    • Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzoxazepine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can yield various derivatives with tailored pharmacological properties. The synthesis typically includes:

  • Chlorination : Converting 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid.
  • Cyanidation : Utilizing alkali metal cyanides to form phenylacetonitriles.
  • Condensation Reactions : Combining intermediates with other reagents to produce final products .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound and its derivatives. Studies indicate that while some benzoxazepine derivatives have shown low toxicity in preclinical trials, comprehensive toxicological evaluations are necessary before clinical application .

Mechanism of Action

The mechanism of action of 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 4-position of the benzoxazepinone core. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Benzoxazepinone Derivatives

Compound Name 4-Position Substituent Key Features References
7-Chloro-4-[4-(methylthio)benzyl]-... (Target) 4-(Methylthio)benzyl - Sulfur atom enhances lipophilicity
- Potential metabolic stability
4-Allyl-7-chloro-... (CAS 88442-99-3) Allyl - Unsaturated chain increases reactivity
- Lower steric hindrance
7-Chloro-4-phenethyl-... Phenethyl - Aromatic bulk improves receptor binding
- Reduced solubility
4-Benzyl-7-chloro-... Benzyl - Simpler substituent
- Moderate lipophilicity
7-Chloro-4-(4-propoxybenzyl)-... 4-Propoxybenzyl - Ether group reduces metabolic oxidation
- Polarizable oxygen atom

Key Findings :

Substituent Effects on Lipophilicity :

  • The methylthio group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to benzyl (logP ~2.8) or allyl (logP ~2.5) analogs, suggesting improved membrane permeability .
  • Propoxybenzyl derivatives exhibit intermediate logP values (~3.0) due to the polarizable ether oxygen .

Crystallographic Insights: X-ray studies of 4-phenethyl and 4-benzyl analogs reveal planar benzoxazepinone cores with substituent orientations influencing molecular packing. The methylthio group’s larger van der Waals radius may alter crystal lattice stability compared to smaller substituents .

Synthetic Accessibility :

  • Allyl and benzyl derivatives are synthesized via nucleophilic substitution or Grignard reactions, whereas methylthio-containing analogs require thioetherification steps, as seen in protocols for related sulfur-containing heterocycles .

The methylthio group’s metabolic stability may extend half-life in vivo .

Biological Activity

7-Chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H16_{16}ClNO2_2S
  • CAS Number : 1340797-03-6
  • Molecular Structure : The compound features a benzoxazepine core with a chlorine atom and a methylthio-benzyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • CNS Activity : Potential effects on neurotransmitter systems, particularly serotonin and acetylcholine pathways.
  • Antidepressant Effects : Certain benzoxazepines have been linked to mood modulation and cognitive enhancement.

The mechanisms through which this compound exerts its effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin (5-HT) receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.
  • Neuroprotective Effects : Ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazepine derivatives:

  • Antimicrobial Studies :
    • A study indicated that certain benzoxazepine derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio group may enhance this activity due to increased lipophilicity .
  • CNS Activity :
    • Research involving microdialysis in mice demonstrated that compounds similar to this compound can increase levels of acetylcholine and serotonin in the hippocampus, suggesting potential cognitive-enhancing properties .
  • Pharmacological Studies :
    • In vivo studies have shown that related compounds can modulate behavior in animal models of depression and anxiety, indicating potential therapeutic applications in psychiatric disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
CNS ModulationIncreases acetylcholine and serotonin levels
Antidepressant EffectsPotential mood modulation in animal models

Q & A

Q. How can synthetic routes for 7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization typically involves stepwise modifications:

  • Acylation/Cyclization: Use 2,4-dichlorobenzoyl chloride or similar reagents under basic conditions (e.g., triethylamine) to form the benzoxazepinone core .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Crystallization in methanol or ethanol enhances purity .
  • Reaction Monitoring: Track progress via TLC or HPLC-MS to identify side products, such as unreacted precursors or over-acylated derivatives .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms the benzoxazepinone scaffold’s conformation (e.g., intermediate boat/chair conformations in related structures) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., methylthio group at C4, chloro at C7). 1H^1H-NMR coupling constants clarify spatial arrangements in the dihydro ring .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays: Prioritize neurotransmitter receptor binding studies (e.g., GABAA_A, serotonin receptors) due to structural similarity to benzodiazepines. Use radioligand displacement assays .
  • Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Compare results to structurally related benzoxazepinones .
  • Dose-Response Curves: Establish IC50_{50} values for bioactive derivatives to guide SAR studies .

Advanced Research Questions

Q. How does stereochemistry at the benzoxazepinone core influence biological activity?

Methodological Answer:

  • Stereoselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to generate enantiomers. Compare activity via kinetic resolution .
  • Crystallographic Analysis: X-ray structures of enantiomers (e.g., 4-benzyl-7-chloro derivatives) reveal how axial/equatorial substituent orientations affect receptor binding .
  • Docking Simulations: Perform molecular docking with GABAA_A receptors to correlate stereochemistry with binding affinity .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

  • Batch Reproducibility: Verify purity via HPLC and elemental analysis. Impurities (e.g., residual solvents) may skew results .
  • Receptor Subtype Specificity: Test activity against receptor isoforms (e.g., GABAA_A α1 vs. α5 subtypes) using transfected cell lines .
  • Metabolic Stability: Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What strategies are effective for synthesizing derivatives with enhanced solubility?

Methodological Answer:

  • Polar Substituents: Introduce hydroxyl or amine groups at the benzyl position. Monitor solubility via nephelometry in PBS .
  • Prodrug Approaches: Modify the methylthio group to a sulfoxide or sulfone, which can improve aqueous solubility without losing activity .
  • Co-Crystallization: Use co-formers (e.g., cyclodextrins) to create stable co-crystals with enhanced dissolution rates .

Q. How can computational methods guide the design of novel derivatives?

Methodological Answer:

  • QSAR Modeling: Train models on existing benzoxazepinone bioactivity data to predict substituent effects on potency .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Molecular Dynamics: Simulate ligand-receptor interactions over 100 ns to identify critical binding residues .

Q. What experimental approaches validate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Analyze degradation products via LC-MS .
  • Stability in Plasma: Incubate with human plasma at 37°C for 24 hours. Quench with acetonitrile and quantify parent compound loss .
  • Photostability: Use ICH guidelines to test UV-light-induced degradation in a solar simulator .

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